molecular formula C8H16ClNO2 B13917608 ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride

ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13917608
M. Wt: 193.67 g/mol
InChI Key: UVHFKZSBQNMVAK-UHFFFAOYSA-N
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Description

Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, leveraging the high stereoselectivity of enzymes to produce the desired enantiomer. The process involves the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction of the substrate in the presence of cofactors and hydrogen donors .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its high stereoselectivity and versatility make it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl 3-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

UVHFKZSBQNMVAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCN1)C.Cl

Origin of Product

United States

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